AV-5080

Influenza A Neuraminidase Inhibition IC50

AV-5080 is an investigational, orally active neuraminidase inhibitor that retains near-wild-type potency against clinically relevant oseltamivir-resistant influenza strains (NA-H274Y, NA-R292K, NA-I221L/N). Ideal for in vitro/vivo influenza research requiring a broad-spectrum inhibitor with a differentiated resistance barrier. Oral bioavailability enables convenient dosing in standard animal models without inhaled administration.

Molecular Formula C15H25FN4O4
Molecular Weight 344.38 g/mol
CAS No. 1448435-38-8
Cat. No. B11034536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV-5080
CAS1448435-38-8
Molecular FormulaC15H25FN4O4
Molecular Weight344.38 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)CF)N=C(N)N)C(=O)O
InChIInChI=1S/C15H25FN4O4/c1-3-9(4-2)24-11-6-8(14(22)23)5-10(19-15(17)18)13(11)20-12(21)7-16/h6,9-11,13H,3-5,7H2,1-2H3,(H,20,21)(H,22,23)(H4,17,18,19)/t10-,11+,13+/m0/s1
InChIKeyGPJMJWZFIQXUME-DMDPSCGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AV-5080 (CAS 1448435-38-8) | Orally Active Neuraminidase Inhibitor for Influenza Research


AV-5080 (CAS 1448435-38-8) is an investigational, orally active neuraminidase (NA) inhibitor developed for the treatment of influenza A and B virus infections. Its molecular formula is C15H25FN4O4, and it belongs to the class of cyclohexene-based neuraminidase inhibitors. Preclinical studies demonstrate high in vitro potency against wild-type influenza neuraminidase, with IC50 values in the low nanomolar range, and significant activity against oseltamivir-resistant viral strains [1][2]. AV-5080 has advanced to Phase II clinical evaluation in Russia [3].

Why AV-5080 Cannot Be Simply Substituted with Generic Neuraminidase Inhibitors


Despite sharing a common mechanism of action, neuraminidase inhibitors exhibit starkly divergent resistance profiles due to subtle structural differences in their binding interactions. AV-5080, like zanamivir, possesses a guanidine moiety that forms a tight interaction ensemble with conserved active-site residues (Trp179, Asp151, Glu228), conferring a compensatory binding effect that sustains efficacy against many oseltamivir-resistant mutants [1]. In contrast, oseltamivir lacks this guanidine group, rendering it highly susceptible to resistance-conferring substitutions such as NA-H274Y and NA-R292K [1]. Consequently, simple interchange of neuraminidase inhibitors without experimental validation of the specific viral isolate's susceptibility profile can lead to treatment failure. AV-5080's distinct resistance signature, quantified in the evidence below, necessitates its deliberate selection for research applications targeting oseltamivir-resistant influenza or requiring a broad-spectrum NA inhibitor with a differentiated resistance barrier.

AV-5080 Product-Specific Quantitative Differentiation Evidence


Superior In Vitro Potency Against Wild-Type Influenza A Neuraminidase

AV-5080 demonstrates 2- to 3-fold greater potency against wild-type influenza A(H1N1)pdm09 neuraminidase compared to oseltamivir and zanamivir in a fluorescence-based enzymatic assay [1]. Against A(H5N1) neuraminidase, AV-5080 exhibited an IC50 of 0.03 nM, which is approximately 3-fold lower (more potent) than the reported oseltamivir carboxylate IC50 of 0.08-0.10 nM under comparable conditions [2].

Influenza A Neuraminidase Inhibition IC50

Retained Efficacy Against Oseltamivir-Resistant NA-H274Y Mutants

The NA-H274Y substitution, a prevalent oseltamivir-resistance marker, increases the oseltamivir IC50 by >300-fold, rendering it clinically ineffective. AV-5080, however, retains normal inhibition (NI) against NA-H274Y-bearing viruses, with an IC50 fold-change of only 7- to 9-fold relative to wild-type [1]. For A/Denmark/528/2009 (H1N1) carrying NA-H274Y, the oseltamivir IC50 was 118.5 nM (592.5-fold increase), whereas AV-5080 IC50 was 0.9 nM (9.0-fold increase) [1]. Similarly, for A(H5N1)-H274Y, oseltamivir IC50 was 162.3 nM (1552.5-fold), while AV-5080 IC50 was 1.6 nM (9-fold) [1].

Oseltamivir Resistance NA-H274Y Antiviral Resistance

Significantly Lower IC50 Against NA-R292K Mutants Compared to Oseltamivir

The NA-R292K substitution confers broad cross-resistance to multiple neuraminidase inhibitors. AV-5080 exhibits a 13.2-fold increase in IC50 against A(H3N2)-R292K, which meets the criteria for reduced inhibition (RI). In stark contrast, oseltamivir's IC50 increases by 1,977-fold, classifying it as highly reduced inhibition (HRI) [1]. For A(H7N9)-R292K, AV-5080 IC50 was 77.4 nM (193.5-fold), whereas oseltamivir IC50 was 10,820 nM (15,457-fold) [1]. The guanidine moiety of AV-5080 provides a compensatory binding interaction that partially mitigates the impact of the R292K substitution, a feature absent in oseltamivir [1].

NA-R292K Cross-Resistance Influenza A(H3N2)

Favorable Resistance Profile in Influenza B Viruses with NA-I221L/N Substitutions

Influenza B viruses with NA-I221L or NA-I221N substitutions exhibit high-level oseltamivir resistance. AV-5080 shows only a modest reduction in susceptibility to these mutants. For B/Victoria-lineage virus with NA-I221L, the AV-5080 IC50 was 27.1 nM (8.7-fold increase), whereas the oseltamivir IC50 was 1,247 nM (149-fold increase) [1]. For B/Yamagata-lineage virus with NA-R150K, AV-5080 IC50 was 29.0 nM (20.7-fold), compared to oseltamivir's 910.2 nM (161.1-fold) [1]. AV-5080 maintained normal inhibition (NI) against several other B-lineage mutants that caused RI or HRI for oseltamivir [1].

Influenza B NA-I221L Antiviral Susceptibility

Orally Bioavailable with Quantified Species-Dependent Pharmacokinetics

AV-5080 is orally active, unlike zanamivir which requires inhalation due to negligible oral bioavailability. In dogs, the absolute oral bioavailability of AV-5080 is 4.3%, which is 1.6-fold higher than in mice and approximately 3-fold higher than in rats [1]. While lower than the human bioavailability of the prodrug oseltamivir (~80%), AV-5080's oral activity distinguishes it from zanamivir and enables convenient oral dosing in preclinical animal models [1][2].

Oral Bioavailability Pharmacokinetics Preclinical Development

Recommended Research and Procurement Scenarios for AV-5080


Investigating Oseltamivir-Resistant Influenza A and B Strains

AV-5080 is the preferred neuraminidase inhibitor for in vitro and in vivo studies involving influenza viruses harboring NA-H274Y, NA-R292K, or NA-I221L/N substitutions. As demonstrated in Section 3, AV-5080 retains near-wild-type potency against these clinically relevant oseltamivir-resistant mutants, enabling accurate assessment of viral fitness, pathogenicity, and host responses without the confounding factor of compound inefficacy [1]. Researchers validating novel antiviral candidates should include AV-5080 as a comparator control to benchmark activity against oseltamivir-resistant backgrounds.

Structure-Activity Relationship (SAR) Studies of Guanidine-Containing Neuraminidase Inhibitors

The guanidine moiety of AV-5080 is critical for its compensatory binding effect and distinct resistance profile [1]. Medicinal chemistry groups developing next-generation neuraminidase inhibitors should utilize AV-5080 as a reference compound for structure-based design and molecular docking studies. Its well-characterized binding mode and quantitative inhibition data across a panel of NA mutants provide a robust benchmark for evaluating novel guanidine-bearing scaffolds [1][2].

Preclinical In Vivo Efficacy Studies Requiring Oral Dosing in Rodent or Canine Models

AV-5080's oral bioavailability in rats, mice, and dogs enables straightforward oral gavage or capsule administration in preclinical influenza challenge models [3]. This is particularly advantageous for chronic dosing regimens or combination therapy studies where repeated inhaled administration of zanamivir would be impractical. Procurement of AV-5080 is recommended for laboratories conducting in vivo influenza research in standard animal models.

Antiviral Resistance Surveillance and Phenotypic Screening

Public health laboratories and surveillance networks monitoring influenza antiviral susceptibility should include AV-5080 in their NAI testing panels. The quantitative IC50 data and resistance phenotypes (NI, RI, HRI) established in the 2023 Antiviral Research study provide a validated reference framework for interpreting AV-5080 susceptibility results from clinical or environmental isolates [1]. This enables the detection of emerging resistance to this investigational agent and contributes to global influenza preparedness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for AV-5080

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.